molecular formula C27H22F3N5O2 B12394834 Bcr-abl-IN-6

Bcr-abl-IN-6

Cat. No.: B12394834
M. Wt: 505.5 g/mol
InChI Key: JKZZCHSVFXZBAI-UHFFFAOYSA-N
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Description

Bcr-abl-IN-6 is a compound known for its inhibitory effects on the Bcr-Abl tyrosine kinase, a protein that results from the fusion of the BCR and ABL genes. This fusion protein is commonly associated with chronic myeloid leukemia (CML) and some forms of acute lymphoblastic leukemia (ALL). This compound has been developed as a targeted therapy to inhibit the activity of this fusion protein, thereby preventing the uncontrolled proliferation of leukemic cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bcr-abl-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent couplingSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality of the final product. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and potency of the compound .

Chemical Reactions Analysis

Types of Reactions

Bcr-abl-IN-6 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced .

Mechanism of Action

Bcr-abl-IN-6 exerts its effects by binding to the ATP-binding site of the Bcr-Abl tyrosine kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream signaling proteins, which are essential for cell proliferation and survival. The compound specifically targets the Bcr-Abl fusion protein, minimizing off-target effects and reducing the risk of adverse reactions .

Properties

Molecular Formula

C27H22F3N5O2

Molecular Weight

505.5 g/mol

IUPAC Name

N-[3-[2-(3-amino-1H-indazol-4-yl)ethynyl]phenyl]-4-morpholin-4-yl-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C27H22F3N5O2/c28-27(29,30)21-16-19(9-10-23(21)35-11-13-37-14-12-35)26(36)32-20-5-1-3-17(15-20)7-8-18-4-2-6-22-24(18)25(31)34-33-22/h1-6,9-10,15-16H,11-14H2,(H,32,36)(H3,31,33,34)

InChI Key

JKZZCHSVFXZBAI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C#CC4=C5C(=CC=C4)NN=C5N)C(F)(F)F

Origin of Product

United States

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